![molecular formula C21H18N6O4S2 B2794392 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-41-6](/img/no-structure.png)

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

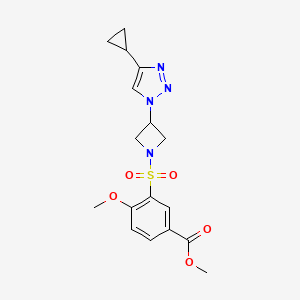

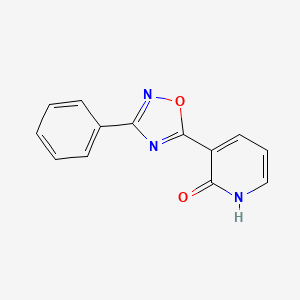

The compound contains several functional groups including an amine group (-NH2), a thioether group (-S-), a carbonyl group (C=O), a pyrimidine ring, and a methoxy group (-OCH3). These groups are common in many biologically active compounds and can participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the amine group can act as a base or a nucleophile, the carbonyl group can undergo addition reactions, and the thioether group can participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be predicted based on the compound’s structure and confirmed through experimental analysis .Wirkmechanismus

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, the inhibition of this pathway can lead to a reduction in these symptoms.

Pharmacokinetics

The compound’s high inhibitory activity against cox-1 and cox-2 suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzoic acid with 4-nitrophenylhydrazine to form 4-methoxy-N'-phenyl-1,2-dihydro-1,3,4-oxadiazole-5-carbohydrazide. This intermediate is then reacted with thioacetic acid to form N-(4-methoxyphenyl)-2-((2-(thiazol-2-ylamino)-2-oxoethyl)thio)acetohydrazide. The final compound is obtained by reacting this intermediate with 5-cyano-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and 4-aminobenzamide in the presence of triethylamine and acetic anhydride.", "Starting Materials": [ "4-methoxybenzoic acid", "4-nitrophenylhydrazine", "thioacetic acid", "5-cyano-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid", "4-aminobenzamide", "triethylamine", "acetic anhydride" ], "Reaction": [ "4-methoxybenzoic acid is reacted with 4-nitrophenylhydrazine in the presence of acetic anhydride to form 4-methoxy-N'-phenyl-1,2-dihydro-1,3,4-oxadiazole-5-carbohydrazide.", "The intermediate is then reacted with thioacetic acid in the presence of triethylamine to form N-(4-methoxyphenyl)-2-((2-(thiazol-2-ylamino)-2-oxoethyl)thio)acetohydrazide.", "Finally, the intermediate is reacted with 5-cyano-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and 4-aminobenzamide in the presence of triethylamine and acetic anhydride to form the final compound, N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide." ] } | |

CAS-Nummer |

872597-41-6 |

Molekularformel |

C21H18N6O4S2 |

Molekulargewicht |

482.53 |

IUPAC-Name |

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C21H18N6O4S2/c1-31-12-8-6-11(7-9-12)18(29)25-16-17(22)26-20(27-19(16)30)32-10-15(28)24-21-23-13-4-2-3-5-14(13)33-21/h2-9H,10H2,1H3,(H,25,29)(H,23,24,28)(H3,22,26,27,30) |

InChI-Schlüssel |

GKAIHKWKLPPDOS-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2794309.png)

![Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2794314.png)

![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2794323.png)

![Tert-butyl N-[(3S,4R)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2794325.png)

![1-[5-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2794332.png)